Methyl 2-[({[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate
Description
Methyl 2-[({[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate is a synthetic compound featuring a thieno[3,2-d]pyrimidin-4-one core linked to a methyl benzoate group via a sulfanyl-acetyl amino bridge. Its structure includes a 3-methoxybenzyl substituent at position 3 of the pyrimidinone ring, which may influence lipophilicity and receptor binding.
Properties
IUPAC Name |
methyl 2-[[2-[3-[(3-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O5S2/c1-31-16-7-5-6-15(12-16)13-27-22(29)21-19(10-11-33-21)26-24(27)34-14-20(28)25-18-9-4-3-8-17(18)23(30)32-2/h3-12H,13-14H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWEUZTFWLSADTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC=CC=C4C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-[({[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C22H24N2O4S |
| Molecular Weight | 396.50 g/mol |
| IUPAC Name | This compound |
The compound's mechanism of action primarily involves the inhibition of specific enzymes and modulation of biological pathways associated with tumor growth. It has been suggested that compounds with similar structures may inhibit carbonic anhydrase IX (CAIX), an enzyme overexpressed in many tumors, which contributes to the acidic microenvironment facilitating tumor invasion and metastasis .
Anticancer Properties
Research indicates that this compound exhibits promising anticancer properties. A study focusing on related compounds demonstrated high binding affinity to CAIX, suggesting that structural modifications could enhance the efficacy of these compounds against cancer cells .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various carbonic anhydrase isozymes. The binding affinities were measured using fluorescent thermal shift assays, revealing significant selectivity towards CAIX compared to other isozymes. For instance, a related compound exhibited a dissociation constant (Kd) of 0.12 nM for CAIX, indicating strong potential for therapeutic applications in oncology .
Case Studies and Research Findings
- Study on Carbonic Anhydrase Inhibition :
- Antitumor Activity Assessment :
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with sulfonylurea herbicides, such as methyl benzoate esters and heterocyclic cores. Key comparisons include:
Sulfonylurea Herbicides from the Triazine Class
Metsulfuron Methyl Structure: Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate. Key Differences: Replaces the thienopyrimidinone core with a 1,3,5-triazine ring. Activity: Targets ALS in plants, with high potency (ED50 ~ 2–5 g/ha) .
Triflusulfuron Methyl Structure: Methyl 2-(((((4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)-3-methylbenzoate. Key Differences: Incorporates a trifluoroethoxy group and dimethylamino substitution on the triazine ring. Activity: Enhanced lipid solubility due to fluorine, improving foliar absorption .
Ethametsulfuron Methyl Structure: Methyl 2-(((((4-ethoxy-6-(methylamino)-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate. Key Differences: Ethoxy and methylamino groups on the triazine ring. Activity: Selective herbicidal action in oilseed crops .
Thienopyrimidinone Derivatives
The target compound’s thienopyrimidinone core distinguishes it from triazine-based sulfonylureas. Molecular docking studies using tools like AutoDock4 suggest that rigid heterocyclic systems (e.g., thienopyrimidinone) can exploit receptor flexibility more effectively than triazines, leading to stronger inhibition .
Research Findings
- Binding Efficiency: Docking simulations (AutoDock4) suggest the thienopyrimidinone core improves hydrophobic interactions with ALS’s valine/pyruvate binding site, yielding a 1.5-fold higher predicted affinity than metsulfuron-methyl .
- Selectivity: The 3-methoxybenzyl group may reduce non-target effects compared to triflusulfuron methyl’s trifluoroethoxy group, which persists in soil .
- Limitations : High molecular weight and lipophilicity likely reduce aqueous solubility, necessitating formulation adjuvants for field use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
